2,5-DIHYDROXY-4'-METHYLBIPHENYL
Description
Properties
IUPAC Name |
2-(4-methylphenyl)benzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9-2-4-10(5-3-9)12-8-11(14)6-7-13(12)15/h2-8,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDIEXWCAJNNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065121 | |
| Record name | [1,1'-Biphenyl]-2,5-diol, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10551-32-3 | |
| Record name | 4′-Methyl[1,1′-biphenyl]-2,5-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10551-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(p-Tolyl)hydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-2,5-diol, 4'-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-2,5-diol, 4'-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-methyl[1,1'-biphenyl]-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(P-TOLYL)HYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z72F9HVS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Synthetic Methodologies for 2,5 Dihydroxy 4 Methylbiphenyl and Its Structural Analogues
Established Synthetic Routes for Biphenyl (B1667301) Backbone Construction
The formation of the carbon-carbon bond linking the two aryl rings is the critical step in biphenyl synthesis. Cross-coupling reactions, particularly those catalyzed by transition metals, are the most powerful and versatile tools for this purpose. nih.govresearchgate.net
The palladium-catalyzed Suzuki-Miyaura (SM) cross-coupling is arguably the most important method for synthesizing symmetrical and unsymmetrical biaryl compounds. nih.govgre.ac.uk The reaction typically involves the coupling of an aryl halide or pseudohalide with an organoboron species, such as an arylboronic acid or ester. gre.ac.uknih.govlibretexts.org For the synthesis of 2,5-dihydroxy-4'-methylbiphenyl, a plausible route would involve the coupling of a protected 2,5-dihalobenzene derivative with 4-methylphenylboronic acid.
The general mechanism proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the biphenyl product and regenerate the Pd(0) catalyst. nih.govlibretexts.org
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and, crucially, the associated ligands. rsc.org While early systems used simple catalysts like Pd(PPh₃)₄, modern methodologies employ a wide range of sophisticated ligands to improve reaction efficiency, broaden substrate scope, and enable reactions with less reactive coupling partners like aryl chlorides. libretexts.orgresearchgate.net
Palladium Sources: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). acs.orgacs.org These are typically reduced in situ to the active Pd(0) species.
Ligand Optimization: Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective. acs.orgchemrxiv.org They promote the oxidative addition step and facilitate the reductive elimination, leading to higher turnover numbers and yields. rsc.org The choice of ligand is also critical for preventing side reactions, such as the homocoupling of the boronic acid. acs.org
| Ligand Type | Examples | Characteristics & Applications |
| Trialkylphosphines | Tri-tert-butylphosphine (P(t-Bu)₃), Tricyclohexylphosphine (PCy₃) | Highly electron-rich and bulky; effective for coupling unreactive aryl chlorides and sterically hindered substrates. uliege.benih.gov |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | State-of-the-art ligands providing high stability and reactivity for a broad range of substrates, including those with diverse functional groups. acs.orgrsc.org |
| Bidentate Phosphines | XantPhos, DPEPhos | Offer defined bite angles that can influence selectivity and catalyst stability. acs.orgacs.org |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | Strong σ-donors that form very stable palladium complexes, often used for challenging couplings. uliege.be |
The development of specialized ligands, such as chiral-bridged biphenyl monophosphines, has also enabled asymmetric Suzuki-Miyaura couplings for the synthesis of axially chiral biaryl compounds. beilstein-journals.org
The optimization of reaction conditions is paramount for achieving high yields and purity. Key parameters include the base, solvent, and temperature.
Base: A base is required to activate the organoboron species for the transmetalation step. libretexts.org Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). nih.govacs.orgrsc.org The strength and solubility of the base can significantly impact the reaction rate.
Solvent System: The solvent plays a multifaceted role by influencing catalyst activity, reagent solubility, and reaction rates. hes-so.ch While the Suzuki-Miyaura reaction is tolerant of a wide range of solvents, certain systems are preferred for specific applications. nih.gov
Aprotic Solvents: Tetrahydrofuran (THF), 1,4-dioxane, and toluene (B28343) are commonly used, often in combination. acs.orgliv.ac.uk
Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective but may lead to different selectivity profiles compared to nonpolar solvents. nih.govresearchgate.net
Alcoholic and Aqueous Systems: The use of alcohols like ethanol (B145695) or isopropanol (B130326), often mixed with water, can significantly accelerate the reaction. acs.orgresearchgate.netresearchgate.net Water can improve the solubility of the inorganic base and influence the catalytic intermediates. hes-so.ch For instance, a mixture of methanol (B129727) and water (e.g., 3:2 ratio) has been shown to be highly effective for biphenyl synthesis. researchgate.net
The choice of solvent can sometimes be less critical than the catalyst system, as conditions can often be optimized to achieve high conversion regardless of the solvent's properties. nih.gov
While the Suzuki-Miyaura reaction is dominant, several other cross-coupling methods provide complementary routes to biphenyls, each utilizing different organometallic reagents. researchgate.netresearchgate.net
| Coupling Reaction | Organometallic Reagent | Coupling Partner | Typical Catalyst | Key Features |
| Negishi Coupling | Organozinc (Ar-ZnX) | Aryl Halide/Triflate | Pd or Ni | High reactivity and functional group tolerance; useful for complex syntheses. nih.govresearchgate.netrsc.org |
| Stille Coupling | Organotin (Ar-SnR₃) | Aryl Halide/Triflate | Pd | Tolerant of a wide range of functional groups, but toxicity of tin reagents is a major drawback. researchgate.netrsc.org |
| Kumada Coupling | Grignard Reagent (Ar-MgX) | Aryl Halide/Triflate | Ni or Pd | Highly reactive reagents, but their basicity limits functional group compatibility. researchgate.net |
| Ullmann Reaction | - | Two Aryl Halides | Copper (stoichiometric or catalytic) | A classic method, often requiring harsh conditions (high temperatures). Modern variants use ligands to enable catalytic cycles under milder conditions. researchgate.net |
These alternatives are particularly valuable when the corresponding organoboron reagent for a Suzuki coupling is unstable or difficult to prepare. libretexts.org
Suzuki–Miyaura Cross-Coupling Reactions for Biphenyl Formation
Strategies for Regioselective Functionalization of the Biphenyl Scaffold
An alternative to constructing the biphenyl from two pre-functionalized rings is to first synthesize the core biphenyl (e.g., 4-methylbiphenyl) and then introduce the hydroxyl groups regioselectively. This is often achieved through directed C-H functionalization. researchgate.net This approach activates otherwise inert C-H bonds at specific positions by using a directing group. escholarship.org
For example, a nitrile group (-CN), which can be readily converted to other functionalities, can serve as a directing group. escholarship.org In a biphenyl system, a nitrile template can direct a palladium catalyst to perform olefination or acetoxylation at the remote meta-position of the other ring. escholarship.orgnih.gov This strategy allows for the precise installation of functional groups that might not be compatible with the initial cross-coupling conditions. Computational studies have been instrumental in understanding the transition states that govern this regioselectivity. researchgate.netescholarship.org
Protecting Group Chemistry in the Synthesis of Polyhydroxylated Biphenyls
In the synthesis of molecules with multiple reactive functional groups, such as this compound, protecting group chemistry is essential. organic-chemistry.org Hydroxyl groups are acidic and nucleophilic, and can interfere with many organometallic reactions, including the formation of Grignard reagents or the Suzuki coupling itself. libretexts.org
A protecting group is a temporary modification of a functional group to render it inert during a subsequent reaction. wikipedia.orgiris-biotech.de After the desired transformation is complete, the protecting group is removed in a deprotection step. wikipedia.org For polyhydroxylated biphenyls, the hydroxyl groups are often protected as ethers or silyl (B83357) ethers.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Stability |
| Benzyl Ether | Bn | Benzyl bromide (BnBr) with a base (e.g., NaH) | Hydrogenolysis (H₂, Pd/C) | Stable to acid, base, and many redox reagents. libretexts.orgyoutube.com |
| p-Methoxybenzyl Ether | PMB | PMB-Cl with a base | Oxidative cleavage (DDQ, CAN) or strong acid. libretexts.org | Can be removed selectively in the presence of Bn groups. |
| tert-Butyldimethylsilyl Ether | TBDMS or TBS | TBDMS-Cl with imidazole | Fluoride sources (TBAF) or acid (e.g., acetic acid). libretexts.orgwikipedia.org | Robust and widely used; stable to chromatography. |
| Methoxymethyl Ether | MOM | MOM-Cl with a base | Acidic conditions (e.g., HCl in THF). libretexts.org | Common for protecting alcohols. |
| N-methyliminodiacetic acid (MIDA) boronate | MIDA | MIDA ligand on boronic acid | Mild aqueous base (e.g., NaOH). | Protects the boronic acid itself, rendering it stable and unreactive until slow release is triggered. sigmaaldrich.com |
Synthetic Route Optimization and Scalability Studies for this compound
The primary synthetic route for this compound involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically couples an organoboron compound, such as 4-methylphenylboronic acid, with an organohalide, like a protected form of 2,5-dihydroxybromobenzene. The optimization of this synthetic pathway is a critical step to ensure its viability for large-scale production. cambrex.comnih.gov Scaling up a synthesis from the bench to a manufacturing setting presents numerous challenges, including maintaining reaction efficiency, controlling impurity profiles, and ensuring economic feasibility. cambrex.comresearchgate.net
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to a Palladium(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final biaryl product and regenerate the catalyst. libretexts.org Each step is influenced by a variety of parameters that must be fine-tuned to maximize performance.
Optimizing a synthetic route is a balancing act between maximizing the yield of the desired product and minimizing the formation of impurities. cambrex.com For the synthesis of this compound via Suzuki-Miyaura coupling, several factors are paramount.
Yield Enhancement: The yield of the cross-coupling reaction is highly dependent on the specific conditions employed. Key parameters that are systematically investigated during optimization include:
Catalyst and Ligand System: The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the associated ligand is critical. libretexts.orgacs.org Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, have been shown to be effective in promoting the oxidative addition and reductive elimination steps, leading to higher yields. acs.org The development of highly stable and active palladacycle catalysts also offers improved efficiency and lower catalyst loadings. libretexts.org
Base: The base plays a crucial role in the transmetalation step. The selection of an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and its concentration can significantly impact reaction rate and yield. acs.orgresearchgate.netnih.gov
Solvent: The solvent system must be chosen to ensure adequate solubility of reactants and reagents. While traditional organic solvents like dimethylformamide (DMF) or toluene are common, green chemistry principles encourage the exploration of more environmentally benign options like isopropanol or aqueous systems. utrgv.eduresearchgate.net
Temperature and Reaction Time: These parameters must be carefully controlled. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and increased side-product formation. nih.gov Alternative energy sources, such as microwave irradiation, have been shown to dramatically reduce reaction times and, in some cases, improve yields. utrgv.edumdpi.com
The following table illustrates a typical optimization study for a Suzuki-Miyaura coupling, which serves as a model for developing the synthesis of this compound.
| Entry | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 65 |
| 2 | Pd₂(dba)₃ / SPhos | Na₂CO₃ | Toluene/H₂O | 90 | 78 |
| 3 | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 4 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 90 | 92 |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 90 | 94 |
| 6 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Isopropanol | 80 | 91 |
Data in this table is representative and compiled from general findings on Suzuki-Miyaura reaction optimization for illustrative purposes. utrgv.eduacs.orgnih.gov
Side-Product Minimization: Controlling the formation of impurities is essential for simplifying purification and achieving high product purity, a critical requirement for pharmaceutical applications. cambrex.com Common side reactions in the Suzuki-Miyaura coupling include:
Homocoupling: This involves the unwanted coupling of two molecules of the organohalide or two molecules of the organoboron reagent. utrgv.edu The presence of oxygen is a known contributor to homocoupling of the boronic acid; therefore, thorough degassing of the solvent and reaction vessel is a standard procedure to minimize this side product. reddit.com
Protodeboronation: This is the cleavage of the carbon-boron bond, typically through hydrolysis, which converts the boronic acid back to its corresponding arene (in this case, toluene). reddit.com This can be mitigated by using milder reaction conditions, adjusting the choice of base, or employing more stable boronic acid derivatives like boronate esters (e.g., pinacol (B44631) esters). reddit.com
Process Efficiency: For a synthetic route to be scalable, it must be efficient in terms of time, cost, and resource utilization.
Purification: Medicinal chemistry routes often rely on chromatography for purification, a technique that is generally not scalable or cost-effective for large quantities. cambrex.com A key goal in process development is to design a route that yields a product pure enough to be isolated by crystallization, which is a much more economical and scalable method. cambrex.com
Catalyst Loading and Removal: Process efficiency is also tied to catalyst performance. High turnover numbers (TON) are desirable as they allow for lower catalyst loadings, reducing costs and minimizing the amount of residual metal in the final product. libretexts.org The removal of palladium from the active pharmaceutical ingredient (API) is a significant regulatory hurdle. Developing methods to reduce palladium levels to acceptable limits (typically in the ppm range) without resorting to expensive metal scavengers is a crucial aspect of process optimization. cambrex.com
Automated Optimization: Recent advances have seen the use of closed-loop, data-driven optimization workflows. These systems use machine learning algorithms to intelligently explore a wide range of reaction parameters (e.g., catalysts, bases, solvents, temperatures) and identify the most effective conditions much faster than traditional, manual screening methods. nih.gov This approach can significantly accelerate the development of robust and efficient synthetic processes. nih.gov
Environmental Impact Considerations: The principles of green chemistry provide a framework for designing safer, more sustainable chemical processes. mdpi.comnih.gov
Solvent Choice: A major focus is the reduction or elimination of hazardous solvents. This has led to the development of catalytic systems that are effective in greener solvents like water and alcohols, or even under solvent-free conditions. researchgate.netnih.govresearchgate.net Water-soluble catalysts, for instance, not only reduce organic waste but can also be recovered and recycled from the aqueous phase. researchgate.net
Energy Efficiency: Employing energy-efficient technologies like microwave heating, which allows for rapid heating and shorter reaction times, can significantly reduce the energy consumption of the process compared to conventional refluxing over many hours. mdpi.com
The following table provides a conceptual comparison between a traditional and a greener approach for a biaryl synthesis, highlighting key environmental metrics.
| Parameter | Traditional Approach | Greener Approach |
|---|---|---|
| Solvent | Toluene, DMF | Water, Ethanol, or Solvent-free researchgate.netresearchgate.net |
| Catalyst | Homogeneous, single-use | Recyclable, water-soluble, or lower loading researchgate.net |
| Heating Method | Conventional oil bath (hours) | Microwave irradiation (minutes) mdpi.com |
| Purification | Silica gel chromatography | Crystallization cambrex.com |
| Process Mass Intensity (PMI) | High (>100) | Lower (<50) researchgate.net |
By integrating these considerations into the development of the synthesis for this compound, it is possible to create a route that is not only high-yielding and robust but also economically and environmentally sustainable. researchgate.net
Computational Chemistry and Molecular Modeling of 2,5 Dihydroxy 4 Methylbiphenyl
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties of 2,5-dihydroxy-4'-methylbiphenyl.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. chemrxiv.orgresearchgate.net A smaller gap suggests higher reactivity. thaiscience.info The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. chemrxiv.org For many organic molecules, these frontier orbitals are delocalized over the conjugated π-system. nih.gov
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
DFT calculations are a valuable tool for predicting the spectroscopic properties of this compound, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govresearchgate.net The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govnih.govrsc.orgmdpi.com Comparing calculated and experimental NMR spectra aids in the structural elucidation of the molecule. researchgate.net
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of the molecule can be calculated to help identify its functional groups. These theoretical spectra are often scaled to better match experimental results.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govnumberanalytics.com These calculations can determine the wavelengths of maximum absorbance (λmax) and help understand the electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems. numberanalytics.com The choice of functional is critical for obtaining accurate predictions. chemrxiv.orgchemrxiv.org
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.denih.gov It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. uni-muenchen.de The MEP map can, therefore, highlight the reactive parts of the this compound molecule, such as the oxygen atoms of the hydroxyl groups, which are expected to be regions of negative potential. researchgate.net
Quantum Chemical Studies on Reaction Pathways and Mechanisms
Quantum chemical methods, particularly DFT, can be employed to investigate the potential reaction pathways and mechanisms involving this compound. nih.gov By calculating the energies of reactants, transition states, and products, researchers can map out the energy profile of a reaction. This allows for the determination of activation barriers and the identification of the most favorable reaction pathways. nih.gov Such studies are crucial for understanding the biosynthesis of natural products and for designing novel synthetic routes. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein. u-strasbg.fr This method is instrumental in drug discovery and for understanding the biological activity of molecules like this compound. nih.gov
In a typical docking study, the 3D structure of the ligand (this compound) is placed into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.govresearchgate.net Lower binding energies generally indicate a more stable protein-ligand complex. researchgate.net The simulation also reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.gov These studies can help identify potential biological targets for this compound and provide insights into its mechanism of action at a molecular level. nih.gov
Binding Affinity Prediction and Interaction Mode Analysis
Binding affinity prediction is a critical computational method used to estimate the strength of the interaction between a ligand, such as this compound, and a protein target. This process, often accomplished through molecular docking, calculates a scoring function to rank potential poses of the ligand within the protein's binding site. nih.govnih.gov The analysis of the interaction mode reveals the specific forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking.
For this compound, the two hydroxyl (-OH) groups on one phenyl ring are predicted to be key interaction points, capable of forming hydrogen bonds with amino acid residues in a protein's active site. nih.gov The biphenyl (B1667301) core provides a rigid scaffold that can fit into defined binding pockets, while the 4'-methyl group on the second ring can engage in hydrophobic interactions, further anchoring the molecule. tandfonline.com For instance, in studies of biphenyl derivatives as aromatase inhibitors, a key enzyme in estrogen biosynthesis, the biphenyl moiety contributes to the lipophilicity needed to access the target, and substituent groups dictate the specific binding interactions. tandfonline.com Docking studies on similar dihydroxy-containing compounds targeting various enzymes confirm that the hydroxyl groups are consistently involved in forming crucial hydrogen bonds with the protein backbone or side chains, which is essential for potent inhibition. mdpi.com The prediction of these interactions is fundamental for understanding the molecule's biological activity and for designing more effective inhibitors. pnas.org
Virtual Screening Applications
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This method can be either structure-based, relying on the 3D structure of the target protein, or ligand-based, using the properties of known active compounds.
In a structure-based virtual screening campaign, this compound would be docked into the active site of a target protein. mdpi.com Its potential as a "hit" would be evaluated based on its docking score and the predicted stability of its binding mode. nih.gov For example, in screenings for novel enzyme inhibitors, compounds are ranked by their predicted binding affinities, and top candidates are selected for experimental validation. nih.govmdpi.com
Ligand-based approaches, such as pharmacophore modeling, are also highly relevant. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active. Research on biphenyl derivatives as aromatase inhibitors has led to the development of four-point pharmacophore models featuring two hydrogen-bond acceptors and two aromatic rings. nih.gov The structure of this compound, with its two hydroxyl groups (potential H-bond donors/acceptors) and two phenyl rings, aligns well with such models, suggesting it could be identified as a potential hit in virtual screens for targets requiring these features.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability
When a ligand is bound to a protein, MD simulations can assess the stability of the entire complex. researchgate.net These simulations can track the root-mean-square deviation (RMSD) of the ligand from its initial docked pose. A stable RMSD value over the course of the simulation (e.g., 100 nanoseconds) suggests a stable binding mode, whereas large fluctuations might indicate an unstable interaction. nih.govacs.org Such simulations have been used to validate the binding poses of various inhibitors, confirming that computationally predicted stable poses often correspond to experimentally observed ones. nih.govresearchgate.net
Analysis of Dynamic Binding Events and Ligand-Protein Stability
The stability of the ligand-protein complex can be further quantified by calculating the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). acs.org This calculation provides a more rigorous estimate of binding affinity than docking scores alone. Studies on various small molecule inhibitors have shown that even with fluctuations, a consistently negative binding free energy throughout the simulation indicates a favorable and stable interaction. acs.org This detailed analysis of dynamic events is crucial for confirming that a compound like this compound can maintain a stable and effective binding mode within its target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biphenyl Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For biphenyl derivatives, QSAR models have been successfully developed to predict their inhibitory activity against various targets, including aromatase and 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govfrontiersin.org
These models are built by calculating a set of molecular descriptors (e.g., steric, electronic, hydrophobic properties) for each compound in a training set and then using statistical methods to correlate these descriptors with their known activities (e.g., IC₅₀ values). nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions where certain properties are favorable or unfavorable for activity. frontiersin.org
For biphenyl derivatives, QSAR studies have consistently highlighted the importance of the biphenyl scaffold for lipophilicity and target access. tandfonline.com The models reveal how specific substitutions influence activity. For example, in the context of aromatase inhibitors, the presence of hydrogen-bond acceptors is a critical feature for high potency. nih.gov The statistical robustness of these models is evaluated using parameters like the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) for internal predictability. High values for these parameters indicate a reliable and predictive model. nih.govnih.govfrontiersin.org
| QSAR Model Type | Target/Compound Class | Q² (Cross-validated R²) | R² (Conventional R²) | Key Findings/Descriptors | Reference |
| 3D-QSAR | Aromatase Inhibitors (Biphenyls) | 0.946 | 0.977 | 2 H-bond acceptors and 2 aromatic rings are key pharmacophoric features. | nih.gov |
| CoMFA | HPPD Inhibitors (Cyclohexanediones) | 0.872 | 0.999 | Steric and electrostatic fields are major contributors to activity. | frontiersin.org |
| MLR, ANN, SVM | Aromatase Inhibitors (Letrozole analogs) | 0.72 - 0.83 | Not Specified | Lipophilicity (ALogP) and electronic properties (HOMO-LUMO) are important. | nih.gov |
| 2D-QSAR, 3D-QSAR | Aromatase Inhibitors (Letrozole-based) | Not Specified | >0.7 (Typical) | Lipophilicity is a key factor for strong binding to aromatase. | nih.gov |
Structure Activity Relationship Sar Studies of 2,5 Dihydroxy 4 Methylbiphenyl Derivatives
Elucidating the Influence of Hydroxyl Group Position and Number on Activity
The position and number of hydroxyl groups on the biphenyl (B1667301) scaffold are paramount in determining the biological activity of 2,5-dihydroxy-4'-methylbiphenyl derivatives. Studies on related hydroxylated biphenyls have demonstrated that these functional groups are often crucial for interaction with biological targets, such as enzymes.
Research into hydroxylated biphenyls as tyrosinase inhibitors has revealed the significance of the hydroxyl group arrangement for inhibitory potency. nih.gov For instance, a series of C2-symmetry hydroxylated biphenyls were synthesized and evaluated for their ability to inhibit the diphenolase activity of tyrosinase. The results indicated that the presence and placement of hydroxyl groups directly impact the inhibitory activity. While a direct comparison with this compound is not available, the data from analogous compounds suggest that the catechol-like arrangement (adjacent hydroxyl groups) is often beneficial for activity.
In a study on the antibacterial activity of biphenyl derivatives, it was found that hydroxyl groups on one of the phenyl rings were beneficial for their inhibitory action against various bacterial strains. nih.govnih.gov For example, compounds with a greater number of hydroxyl groups tended to exhibit lower minimum inhibitory concentrations (MICs).
To illustrate the influence of hydroxylation on biological activity, consider the following data on the tyrosinase inhibitory activity of various hydroxylated biphenyls:
| Compound | Structure | IC50 (µM) |
| Biphenyl-2,2'-diol | 2.5 ± 0.1 | |
| Biphenyl-3,3'-diol | 1.8 ± 0.1 | |
| Biphenyl-4,4'-diol | 3.5 ± 0.2 | |
| 3,3',4,4'-Biphenyltetrol | 0.9 ± 0.1 | |
| 2,2',3,3'-Biphenyltetrol | > 50 |
Data sourced from a study on hydroxylated biphenyls as tyrosinase inhibitors. nih.gov
This data suggests that both the position and the number of hydroxyl groups can dramatically alter the inhibitory potency against tyrosinase.
Investigating the Role of the Methyl Substituent on the Biphenyl Scaffold
The methyl group on the 4'-position of the biphenyl scaffold in this compound also plays a significant role in modulating its biological profile. This substituent can influence the compound's lipophilicity, electronic properties, and steric interactions with the target binding site.
In SAR studies of antibacterial biphenyl derivatives, the presence and nature of substituents on the second phenyl ring have been shown to be critical. For instance, in a series of biphenyls tested against antibiotic-resistant bacteria, the substitution pattern on the second ring, which in the case of our lead compound contains the methyl group, was varied to include different alkyl and electron-withdrawing groups. nih.govnih.gov
The antibacterial activity of several biphenyl derivatives with varying substituents is presented in the table below, highlighting the effect of different groups on the 4'-position.
| Compound | R1 | R2 | R3 | R4 | R5 | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (MDR) |
| 6a | H | H | H | H | H | >100 | >100 |
| 6b | OCH3 | H | H | H | H | >100 | >100 |
| 6c | H | H | CH3 | H | H | >100 | >100 |
| 6d | H | H | CH3 | H | CH3 | 50 | 50 |
| 6e | OH | H | CH3 | H | CH3 | 25 | 25 |
Data adapted from a study on the antibacterial activity of biphenyl and dibenzofuran (B1670420) derivatives. nih.gov Note: The core structure in this study is a 3,4,5-trihydroxybiphenyl, but the data illustrates the impact of methyl substitution.
Impact of Biphenyl Core Modifications on Molecular Activity and Selectivity
Modifications to the central biphenyl core of this compound can lead to significant changes in its biological activity and selectivity. These modifications can include altering the torsional angle between the two phenyl rings or replacing one of the phenyl rings with a different aromatic or heterocyclic system.
For example, replacing a phenyl ring with a carbazole (B46965) moiety in a series of biphenyl analogs resulted in potent antibacterial activity. Specifically, the compound 5-(9H-carbazol-2-yl)benzene-1,2,3-triol showed strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis (MDR). nih.govnih.gov This indicates that the fundamental biphenyl structure can be successfully modified to enhance potency.
Furthermore, the introduction of strong electron-withdrawing groups on one of the rings has been shown to be beneficial for antibacterial activity in some biphenyl series. nih.govnih.gov For instance, a trifluoromethyl group at the 4'-position of a 3,4,5-trihydroxybiphenyl analog resulted in a compound with potent antibacterial properties.
The following table presents the antibacterial activity of biphenyl derivatives where one of the phenyl rings has been replaced by a different heterocyclic system.
| Compound | Heterocyclic System | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (MDR) |
| 6l | Dibenzofuran | 12.5 | 25 |
| 6m | Carbazole | 3.13 | 6.25 |
| 6n | Dibenzothiophene | 50 | 50 |
Data adapted from a study on the antibacterial activity of biphenyl and dibenzofuran derivatives. nih.gov
These findings underscore the potential for significant activity modulation through modifications of the core biphenyl structure, offering avenues for the development of analogs with improved therapeutic profiles.
Stereochemical Considerations in the SAR of this compound Analogues
The stereochemistry of biphenyl derivatives can be a critical determinant of their biological activity. Due to restricted rotation around the single bond connecting the two phenyl rings, certain substituted biphenyls can exist as stable atropisomers, which are stereoisomers that are chiral due to hindered rotation.
For a biphenyl compound to exhibit atropisomerism, the ortho substituents on the phenyl rings must be sufficiently bulky to prevent free rotation. In the case of this compound, the substituents at the ortho positions (2-hydroxyl and no substituent on the other ring) are generally not large enough to cause stable atropisomerism at room temperature. However, the introduction of bulkier groups at the ortho positions of its analogues could lead to chiral compounds with distinct biological activities for each enantiomer.
While specific data on the stereochemical SAR of this compound is not available, the principle of stereoselectivity is well-established for other chiral biphenyls. For instance, the different stereoisomers of the chiral fungicide bitertanol (B1667530) exhibit different rates of degradation and biological effects. nih.gov This highlights the importance of considering stereochemistry in drug design and development, as different enantiomers can have different potencies, toxicities, and metabolic fates. Therefore, if modifications to the this compound core were to introduce chirality, the separation and individual testing of the resulting enantiomers would be essential.
Elucidation of the Molecular Mechanism of Action for 2,5 Dihydroxy 4 Methylbiphenyl Analogues
Identification of Putative Molecular Targets and Binding Modes
The biphenyl (B1667301) scaffold is a common feature in many biologically active compounds, allowing for diverse interactions with molecular targets. For analogues of 2,5-dihydroxy-4'-methylbiphenyl, potential targets can be broadly categorized into enzymes and receptors.
Enzymatic Targets: The presence of hydroxyl groups suggests that these compounds could interact with the active sites of various enzymes, particularly those involved in inflammatory pathways. For instance, a structurally similar compound, 4'-Methoxy[1,1'-biphenyl]-2,5-diol, is suggested to exert anti-inflammatory effects by potentially inhibiting enzymes within these pathways. Furthermore, other biphenyl derivatives, such as biphenylsulfonamides, have been identified as potent inhibitors of aggrecanase-1, a key enzyme in cartilage degradation. nih.gov This suggests that this compound analogues could potentially bind to the catalytic sites of metalloproteinases or other enzymes, with the dihydroxy- and methyl-substituents influencing the specificity and affinity of this binding.
Receptor Targets: Substituted biphenyls have also been shown to interact with various receptors. For example, some biphenyl derivatives act as antagonists for neurokinin receptors. In a different context, certain 4'-aryl substituted 2,5-dimethoxyphenethylamines have been shown to bind to and activate serotonin (B10506) 5-HT2A and 5-HT2B receptors. nih.gov The binding mode for such interactions typically involves the biphenyl core fitting into a hydrophobic pocket of the receptor, while the specific substituents form hydrogen bonds or other interactions with key amino acid residues, determining whether the compound acts as an agonist or antagonist.
In Vitro Studies of Enzyme Inhibition and Activation
Biphenyl compounds have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of inflammation. The dihydroxy substitution on the biphenyl ring could facilitate interactions with the active sites of these enzymes. Studies on various synthetic compounds have shown that dual inhibition of COX-2 and 5-LOX can be achieved with molecules containing phenol-like structures. mdpi.com
The following table summarizes the enzyme inhibitory activities of some biphenyl analogues, providing a basis for postulating the potential activity of this compound.
| Compound/Analogue Class | Target Enzyme(s) | Observed Effect |
| ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides | Aggrecanase-1 (ADAMTS-4) | Inhibition nih.gov |
| Biphenyl-based N-hydroxyurea derivatives | COX-2 and 5-LOX | Dual Inhibition mdpi.com |
| 4'-Methoxy[1,1'-biphenyl]-2,5-diol | Inflammatory Enzymes | Postulated Inhibition |
Characterization of Receptor Binding Dynamics and Modulation
The modulation of receptor activity by biphenyl compounds is highly dependent on the substitution pattern. For this compound analogues, interactions with G-protein coupled receptors (GPCRs), such as serotonin receptors, are plausible.
Research on 2,5-dimethoxyphenethylamine derivatives, which share the 2,5-disubstituted phenyl ring, shows potent binding to human serotonergic and adrenergic receptors. nih.gov The nature of the substituent at the 4-position of the second phenyl ring is critical in determining the affinity and functional activity (agonist vs. antagonist). It is conceivable that the 4'-methyl group and the 2,5-dihydroxy substitutions of the target compound could confer a specific binding profile to certain receptor subtypes.
Below is a table of receptor binding data for related substituted biphenyl compounds, illustrating the potential for this class of molecules to interact with various receptors.
| Compound/Analogue Class | Receptor Target(s) | Binding Affinity/Effect |
| 4'-aryl substituted 2,5-dimethoxyphenethylamines | Serotonin 5-HT2A/2B Receptors | Agonist activity at submicromolar concentrations nih.gov |
| Biphenyl derivatives | Neurokinin NK1/NK2 Receptors | Antagonist activity |
Analysis of Cellular Signaling Pathway Interactions
The potential enzyme inhibition and receptor binding activities of this compound analogues would translate into modulation of various intracellular signaling pathways.
Given the potential for inhibition of inflammatory enzymes like COX and LOX, it is likely that these compounds could interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The products of COX and LOX enzymes, prostaglandins (B1171923) and leukotrienes, can activate NF-κB, a key transcription factor that upregulates the expression of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting these enzymes, biphenyl analogues could lead to a downstream downregulation of the NF-κB pathway.
Should these compounds interact with serotonin receptors, they could modulate a wide array of signaling cascades. For instance, activation of the 5-HT2A receptor is known to couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of protein kinase C (PKC). These pathways are integral to numerous cellular processes, including neuronal excitability and plasticity.
Chemical Probe Development and Biological Target Elucidation Using 2,5 Dihydroxy 4 Methylbiphenyl Derivatives
Principles and Design Strategies for High-Quality Chemical Probes
The development of high-quality chemical probes from a starting scaffold like 2,5-dihydroxy-4'-methylbiphenyl requires adherence to a set of rigorous design principles to ensure their utility and the reliability of the biological insights they provide. A well-designed chemical probe should possess several key attributes:
Potency and Selectivity: A high-quality probe must exhibit potent activity against its intended target, ideally with an in vitro IC50 or Kd value in the nanomolar range. researchgate.netresearchgate.net Equally crucial is selectivity; the probe should display significantly less activity against other related proteins to minimize off-target effects that can confound experimental results. For instance, in the development of inhibitors for the PD-1/PD-L1 pathway, biphenyl-based small molecules have been optimized to achieve high potency and selectivity. researchgate.net
Cell Permeability and On-Target Engagement: The probe must be able to cross the cell membrane to reach its intracellular target. researchgate.net Furthermore, there must be clear evidence that the probe engages its target within a cellular context at a concentration relevant to its observed phenotypic effects. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement in living cells.
Defined Mechanism of Action: The mode of action of the probe should be well-characterized (e.g., competitive inhibitor, allosteric modulator). This understanding is critical for interpreting the biological consequences of its use. For example, kinetic analysis of 4,4'-dihydroxybiphenyl (B160632) revealed it to be a competitive inhibitor of tyrosinase. nih.gov
Availability of a Negative Control: A structurally similar but biologically inactive analog is an essential companion to a chemical probe. nih.govenamine.net This negative control helps to ensure that the observed phenotype is a direct result of modulating the intended target and not due to non-specific effects of the chemical scaffold.
Structural and Synthetic Tractability: The chemical structure of the probe should be known and amenable to synthetic modification. researchgate.net This allows for the creation of derivatives for structure-activity relationship (SAR) studies and the incorporation of tags for pull-down experiments. The biphenyl (B1667301) moiety is a versatile and widely used building block in organic synthesis for creating diverse functional materials. researchgate.net
For a scaffold such as this compound, the hydroxyl groups offer convenient points for synthetic modification to optimize these properties or to introduce functionalities necessary for target identification studies.
Affinity-Based Proteomic Approaches for Target Identification
Once a bioactive derivative of this compound is identified through screening, a critical next step is to determine its molecular target(s). Affinity-based proteomics is a powerful and widely used strategy for this purpose. elsevierpure.comnih.gov This approach involves chemically modifying the bioactive small molecule to create an "affinity probe" that can be used to "fish" for its binding partners from a complex biological sample, such as a cell lysate.
The general workflow for this approach is as follows:
Probe Synthesis: A derivative of the parent compound (e.g., a this compound analog) is synthesized with a linker arm attached to a reporter tag, most commonly biotin. Care must be taken to ensure that the addition of the linker and tag does not significantly diminish the compound's biological activity. The hydroxyl groups on the biphenyl scaffold could serve as potential attachment points for such modifications.
Affinity Purification: The biotinylated probe is immobilized on a solid support, such as streptavidin-coated beads. jchr.org This "bait" is then incubated with a cell lysate, allowing the probe to bind to its target protein(s).
Elution and Identification: After washing away non-specifically bound proteins, the target proteins are eluted from the beads. These proteins are then typically identified using mass spectrometry-based proteomic techniques. jchr.org
A variation of this method is photo-affinity labeling, where the probe is also equipped with a photoreactive group. nih.gov Upon exposure to UV light, the probe forms a covalent bond with its target, which can help to capture weak or transient interactions.
Genetic Screening Methodologies for Target Elucidation (e.g., CRISPR, RNAi)
Genetic screening approaches provide a powerful and unbiased way to identify the targets of bioactive compounds and are highly complementary to affinity-based methods. These techniques rely on the principle that modulating the expression level of a target protein will affect a cell's sensitivity to a compound that acts on that protein.
CRISPR-Based Screening: The advent of CRISPR-Cas9 technology has revolutionized genetic screening. Genome-wide CRISPR knockout libraries can be used to create a population of cells where each cell has a single gene knocked out. By treating this library with a bioactive derivative of this compound, it is possible to identify genes whose loss confers either resistance or hypersensitivity to the compound. For example, if a gene encoding the target of an inhibitory compound is knocked out, those cells will likely become resistant to the compound's effects. elsevierpure.com
RNA interference (RNAi) Screening: Similar to CRISPR screens, RNAi screens use libraries of short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to systematically knock down the expression of each gene in the genome. By observing which gene knockdowns alter the phenotypic response to the biphenyl compound, potential targets can be identified. elsevierpure.com
These genetic methods are invaluable not only for initial target identification but also for validating candidates found through other means, such as affinity proteomics.
Phenotypic Screening Strategies for Identifying Bioactive Biphenyl Compounds
Phenotypic screening is an approach to drug discovery that involves testing a library of compounds for their ability to produce a desired change in the phenotype of a cell, tissue, or organism, without a priori knowledge of the drug's target. nih.govotavachemicals.com This strategy has seen a resurgence in recent years, as it allows for the discovery of first-in-class medicines acting through novel mechanisms. nih.gov
A library containing diverse biphenyl compounds, including derivatives of 2,5-dihydroxy-4'-methylbhenyl, could be screened in a variety of phenotypic assays to identify bioactive "hits." otavachemicals.comlifechemicals.com
Types of Phenotypic Screens:
Cell-based Assays: These are the most common type of phenotypic screens and can be designed to measure a wide range of cellular processes, such as cell proliferation, apoptosis, differentiation, or migration. High-content imaging can be used to quantify changes in cell morphology or the localization of specific proteins. nih.gov
Organism-based Assays: Simple model organisms like zebrafish can be used for in vivo phenotypic screening, offering a more physiologically relevant context. nih.gov
Once a hit compound, such as a derivative of this compound, is identified in a phenotypic screen, the next major challenge is "target deconvolution," which involves identifying the molecular target responsible for the observed phenotype. The affinity-based and genetic methods described in the previous sections are key strategies for this process.
Rigorous Validation Methods for Identified Biological Targets
Identifying a potential biological target for a this compound derivative is only the first step; rigorous validation is essential to confirm that it is the true target and that its modulation is responsible for the compound's biological effects. ucl.ac.uknih.gov Relying on a single method for target identification is often insufficient, and a combination of orthogonal approaches is recommended.
Key validation strategies include:
Biochemical Validation: This involves confirming a direct interaction between the compound and the purified target protein. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity and kinetics of the interaction. acs.org For enzyme targets, it is crucial to demonstrate that the compound inhibits the enzyme's activity in a biochemical assay.
Cellular Target Engagement: As mentioned previously, it is critical to show that the compound engages the target protein inside living cells at concentrations that are consistent with the observed phenotypic effects. nih.gov The Cellular Thermal Shift Assay (CETSA) is a powerful tool for this purpose.
Genetic Validation: Genetic methods are a cornerstone of target validation. If a protein is the true target of a compound, then knocking out or knocking down the gene encoding that protein should phenocopy the effects of the compound. Conversely, overexpression of the target protein may lead to resistance to the compound. nih.gov
Structure-Activity Relationship (SAR) Correlation: A series of analogs of the lead compound should be synthesized and tested. nih.gov There should be a strong correlation between the potency of these analogs in biochemical assays against the target and their potency in cellular phenotypic assays.
Use of a Structurally Unrelated Probe: If another known chemical probe for the same target exists but with a different chemical scaffold, it should produce the same biological phenotype.
By employing a combination of these validation methods, researchers can build a strong case that the identified protein is a bona fide target of a this compound-based chemical probe.
Data from Studies on Biphenyl Derivatives
The following tables summarize findings from research on various biphenyl derivatives, illustrating the types of biological targets and activities associated with this chemical scaffold.
Table 1: Biphenyl Derivatives and Their Biological Targets
| Compound | Biological Target | Activity |
|---|---|---|
| 4,4'-dihydroxybiphenyl | Tyrosinase | Competitive inhibitor with an IC50 of 1.91 µM. nih.gov |
| Biphenyl-based NAM | NMDA receptor | Negative allosteric modulator with an IC50 of 50 nM. nih.gov |
| 2,4-dinitro-biphenyl derivatives | LTC4S and FLAP | Inhibitors at low micromolar concentrations. nih.gov |
| Biphenyl-containing carbohydrazide (B1668358) derivative (W4) | EGFR Tyrosine Kinase | Allosteric inhibitor with an IC50 of 0.4 µM against A549 cancer cells. researchgate.net |
Table 2: Phenotypic Effects of Biphenyl Derivatives
| Compound Class | Phenotypic Effect | Model System |
|---|---|---|
| 4,4'-dihydroxybiphenyl | Suppression of melanin (B1238610) biosynthesis | B16F10 melanoma cells. nih.gov |
| Biphenyl-containing carbohydrazide derivative (W4) | Cell cycle arrest at G2/M phase and activation of extrinsic apoptotic pathway | A549 cell line. researchgate.net |
Advanced Analytical Method Development for Research Applications of 2,5 Dihydroxy 4 Methylbiphenyl
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the purity assessment and quantitative analysis of non-volatile and thermally sensitive compounds like 2,5-dihydroxy-4'-methylbiphenyl. ajprd.comresearchgate.net The development of an effective HPLC method involves the systematic optimization of chromatographic conditions to achieve adequate separation, sensitivity, and specificity. researchgate.net
A reversed-phase HPLC (RP-HPLC) method is typically suitable for a moderately polar compound such as this compound. The separation is generally achieved on a C18 column. nih.govpensoft.net The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic or trifluoroacetic acid to ensure sharp peak shapes for phenolic compounds) and an organic solvent (typically acetonitrile (B52724) or methanol). nih.govresearchgate.net Detection is commonly performed using a Photo Diode Array (PDA) or UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Method validation is performed according to the International Conference on Harmonization (ICH) guidelines to ensure the method is fit for its intended purpose. ajprd.compensoft.net Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov
Table 1: Typical HPLC Method Parameters and Validation Summary
| Parameter | Typical Condition / Acceptance Criteria |
|---|---|
| Chromatographic System | |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearchgate.net |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (with 0.1% Formic Acid) researchgate.netuobasrah.edu.iq |
| Flow Rate | 1.0 mL/min pensoft.netresearchgate.net |
| Detection Wavelength | 254 nm or 275 nm nih.govresearchgate.net |
| Column Temperature | 30-35 °C pensoft.netresearchgate.net |
| Validation Parameters | |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | 95.1% to 104.4% researchgate.net |
| Precision (RSD%) | < 2% researchgate.net |
| LOD | 0.02 - 0.15 µg/mL researchgate.netscielo.br |
| LOQ | 0.07 - 0.46 µg/mL researchgate.netscielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatility-Dependent Analysis and Trace Compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of two polar hydroxyl groups, this compound has limited volatility and may undergo thermal degradation at high temperatures. Therefore, a derivatization step is typically required to convert the hydroxyl groups into less polar, more volatile ethers or esters (e.g., by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) prior to GC-MS analysis. hmdb.ca
Once derivatized, the compound can be separated from other volatile components on a capillary column (e.g., a non-polar DB-5ms or similar). The separated components are then ionized, commonly by electron impact (EI), and the resulting fragments are detected by the mass spectrometer. imrpress.com The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for confident identification of the compound. GC-MS offers excellent sensitivity, making it ideal for detecting trace-level impurities or degradation products. researchgate.net
Table 2: Illustrative GC-MS Parameters for Derivatized this compound
| Parameter | Typical Condition |
|---|---|
| Derivatization Agent | BSTFA (for silylation of hydroxyl groups) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |
| Injection Mode | Split/Splitless (e.g., 10:1 split ratio) imrpress.com |
| Oven Temperature Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI) at 70 eV hmdb.caimrpress.com |
| Mass Analyzer | Quadrupole or Ion Trap |
| Scan Range | 50-550 m/z imrpress.com |
Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis and Metabolite Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an indispensable tool for analyzing complex mixtures and identifying metabolites of xenobiotics like this compound in biological matrices such as plasma, urine, or cell culture media. nih.govthermofisher.comijpras.com LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov
In a typical LC-MS/MS workflow, the sample undergoes minimal preparation, often a simple protein precipitation or solid-phase extraction, before injection into the LC system. mdpi.com The eluent from the LC column is directed into the mass spectrometer's ion source, where molecules are ionized, most commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). mdpi.com
Tandem mass spectrometry (MS/MS) is particularly crucial for metabolite identification. nih.gov A specific ion corresponding to the parent compound or a suspected metabolite (the precursor ion) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process can confirm the structure of known metabolites or help elucidate the structures of novel ones by identifying characteristic fragmentation patterns and mass shifts corresponding to metabolic transformations (e.g., hydroxylation, glucuronidation, or sulfation). nih.govijpras.com
Table 3: Example LC-MS/MS Transitions for this compound and a Putative Metabolite
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Postulated Transformation |
|---|---|---|---|---|
| This compound | ESI- | 199.07 | 184.05, 155.05 | Parent Compound |
| Glucuronide Conjugate | ESI- | 375.10 | 199.07 | Phase II Metabolism (+176 Da) |
| Sulfate Conjugate | ESI- | 279.03 | 199.07 | Phase II Metabolism (+80 Da) |
| Hydroxylated Metabolite | ESI- | 215.07 | 200.05, 171.05 | Phase I Metabolism (+16 Da) |
Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity
Chemical derivatization is a strategy employed to modify an analyte's structure to improve its analytical properties. nih.gov For this compound, derivatization can be used to enhance detection sensitivity and selectivity, particularly in HPLC-UV, GC-MS, and LC-MS analyses.
For GC-MS: As mentioned, derivatization is essential to increase volatility and thermal stability by capping the polar hydroxyl groups. nih.gov Silylation is the most common approach.
For HPLC-UV/Fluorescence: Derivatization can be used to attach a chromophore or fluorophore to the molecule, significantly enhancing its response in UV or fluorescence detectors. This is particularly useful for trace-level quantification when the native chromophore of the compound provides insufficient sensitivity.
For LC-MS: While LC-MS is already highly sensitive, derivatization can improve ionization efficiency. nih.gov For instance, attaching a permanently charged group (e.g., a quaternary ammonium (B1175870) group) to the molecule can drastically increase its signal in ESI-MS, leading to lower detection limits. nih.gov A post-column derivatization approach can be employed where the derivatizing reagent is mixed with the column eluent just before it enters the mass spectrometer, simplifying sample preparation. nih.gov
The choice of derivatization strategy depends on the analytical technique being used and the specific goals of the analysis, such as improving volatility, enhancing detectability, or boosting ionization efficiency.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,5-Dihydroxy-4'-methylbiphenyl, and what methodological considerations ensure high yield and purity?
- Methodological Answer : The synthesis often involves biphenyl coupling strategies, such as Suzuki-Miyaura or Ullmann reactions, with hydroxyl and methyl groups introduced via selective protection/deprotection. For example, highlights the use of X-ray crystallography to validate intermediates, ensuring structural fidelity during synthesis. Purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) is critical to isolate the target compound . emphasizes controlling reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize side products .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm). IR spectroscopy identifies hydroxyl stretches (~3200–3500 cm) .
- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps and charge distribution, as demonstrated in for analogous biphenyl systems .
Q. What are the solubility and stability profiles of this compound under various experimental conditions, and how should storage be optimized?
- Methodological Answer : The compound is polar due to hydroxyl groups, rendering it soluble in methanol, DMSO, and acetone but poorly soluble in hexane. Stability tests (TGA/DSC) in suggest decomposition above 180°C. Store at 2–8°C in amber vials under nitrogen to prevent oxidation, as recommended for structurally similar flavonoids in .
Advanced Research Questions
Q. What advanced computational approaches (e.g., DFT, molecular dynamics) are suitable for predicting the reactivity and interaction mechanisms of this compound in complex systems?
- Methodological Answer : DFT studies (e.g., M06-2X/cc-pVTZ) can model hydrogen-bonding interactions in supramolecular assemblies, while molecular dynamics simulations (AMBER/CHARMM force fields) predict solvation effects. utilized DFT to analyze crystal packing and non-covalent interactions in biphenyl derivatives . For redox behavior, cyclic voltammetry combined with computational electrochemistry (e.g., COSMO-RS) is recommended .
Q. How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be systematically resolved?
- Methodological Answer : Triangulate data using:
- 2D-NMR (HSQC, HMBC) to resolve overlapping signals.
- Isotopic labeling (e.g., exchange) to confirm hydroxyl protons.
- Computational validation : Compare experimental IR peaks with DFT-simulated spectra. stresses iterative data analysis and seeking alternative explanations for discrepancies . recommends open-data practices to benchmark findings against published datasets .
Q. What experimental strategies are recommended for elucidating the biological activity mechanisms of this compound, considering potential antioxidant or receptor-binding properties?
- Methodological Answer :
- Antioxidant assays : DPPH/ABTS radical scavenging assays with IC quantification.
- Receptor studies : Molecular docking (AutoDock Vina) to predict binding affinities, followed by surface plasmon resonance (SPR) for kinetic validation.
- In vitro models : Use cell lines (e.g., HepG2) to assess cytotoxicity and ROS inhibition. ’s pharmacological framework for related phenolic compounds provides a template for dose-response studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
